molecular formula C20H23NO6 B2603563 [(2-Phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate CAS No. 1794781-63-7

[(2-Phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate

Cat. No.: B2603563
CAS No.: 1794781-63-7
M. Wt: 373.405
InChI Key: UCRCCSQOMNIPQE-UHFFFAOYSA-N
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Description

[(2-Phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a synthetic ester derivative of 3,4,5-trimethoxybenzoic acid (TMBA), featuring a phenylethyl carbamoyl group attached via a methyl ester linkage. The 3,4,5-trimethoxybenzoyl core is a common pharmacophore in medicinal chemistry, known for its role in tubulin inhibition, cytotoxic activity, and modulation of ion channels .

Properties

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-24-16-11-15(12-17(25-2)19(16)26-3)20(23)27-13-18(22)21-10-9-14-7-5-4-6-8-14/h4-8,11-12H,9-10,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRCCSQOMNIPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate typically involves the reaction of 3,4,5-trimethoxybenzoic acid with [(2-phenylethyl)carbamoyl]methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(2-Phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2-Phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of [(2-Phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Compounds:

Methyl 3,4,5-trimethoxybenzoate (MTMB) Structure: Simplest ester of TMBA. Activity: Precursor for synthesizing cytotoxic agents and tubulin inhibitors . Synthesis: Produced via esterification of TMBA with methanol under acidic conditions (e.g., H₂SO₄) .

Butyl 3,4,5-trimethoxybenzoate (Compound 5) Structure: Butyl ester of TMBA. Activity: 2.3× more potent than reference drugs in oral squamous cell carcinoma models . SAR Insight: Longer alkyl chains (e.g., butyl, isopentyl) enhance cytotoxicity, likely due to improved membrane permeability .

Isopentyl 3,4,5-trimethoxybenzoate (Compound 6)

  • Structure : Branched isopentyl ester.
  • Activity : Slightly more potent than butyl analog (Compound 5), indicating steric effects influence potency .

8-(Diethylamino)octyl 3,4,5-trimethoxybenzoate Structure: TMBA ester with a long alkyl chain and tertiary amine. Activity: Open-channel blocker at human α4β2 nicotinic acetylcholine receptors (IC₅₀ = micromolar range) .

[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4,5-trimethoxybenzoate Structure: TMBA ester with an oxazole carbamoyl group. Activity: Not explicitly reported, but heterocyclic substituents may target kinases or inflammatory pathways .

[(2-Phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate

  • Hypothesized Activity : The phenylethyl group could enhance binding to aromatic-rich pockets in targets like tubulin or ion channels, similar to naphthalene derivatives (e.g., Compound 11 in ).

Table 1: Comparative Data for TMBA Derivatives

Compound Name Molecular Weight Melting Point (°C) Key Biological Activity Reference
Methyl 3,4,5-trimethoxybenzoate 226.23 82–84 Precursor for antitumor agents
Butyl 3,4,5-trimethoxybenzoate ~270.3* Not reported 2.3× potency vs. reference drugs
8-(Diethylamino)octyl TMBA ~437.5* Not reported α4β2 nAChR blocker (IC₅₀ ~µM)
[(2-Phenylethyl)carbamoyl]methyl TMBA ~353.4* Not reported Hypothesized enhanced cytotoxicity

*Estimated based on structural similarity.

Biological Activity

[(2-Phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a compound that has garnered interest in the scientific community due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative studies.

Structural Overview

The compound features a phenylethyl group linked to a carbamoyl moiety , which is further connected to a methyl 3,4,5-trimethoxybenzoate structure. This specific arrangement of functional groups is believed to contribute to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Hydrophobic Interactions : The phenylethyl group can engage with hydrophobic pockets in proteins.
  • Hydrogen Bonding : The carbamoyl and ester groups can form hydrogen bonds with amino acid residues in enzymes or receptors.

These interactions may modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, in vitro assays demonstrated a significant reduction in cell viability in certain cancer cell lines at concentrations as low as 10 µM.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in cellular models, indicating potential applications in treating inflammatory diseases.
  • Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Table 1: Summary of Biological Activities

Activity TypeAssessed ModelConcentrationEffect
AnticancerVarious cancer cell lines10 µMReduced cell viability
Anti-inflammatoryHuman fibroblast cells50 µMDecreased IL-6 levels
Enzyme inhibitionCOX enzyme assays5 µMInhibition observed

Case Study Example

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptosis as evidenced by increased caspase activity. This suggests that the compound may have therapeutic potential for breast cancer treatment .

Comparative Analysis

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:

CompoundKey DifferencesBiological Activity
[(2-Phenylethyl)carbamoyl]methyl benzoateLacks methoxy groupsLower anti-inflammatory activity
[(2-Phenylethyl)carbamoyl]methyl 4-methoxybenzoateContains a single methoxy groupSimilar anticancer properties
[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethoxybenzoateFeatures dimethoxy groupsEnhanced enzyme inhibition

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